molecular formula C23H24N6O4S B2509915 2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-benzylacetamide CAS No. 1019099-04-7

2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-benzylacetamide

Cat. No.: B2509915
CAS No.: 1019099-04-7
M. Wt: 480.54
InChI Key: NPYHHZMBVRDYIJ-UHFFFAOYSA-N
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Description

This compound is a multifunctional heterocyclic molecule featuring:

  • Pyrazole core: A 1H-pyrazol-1-yl ring substituted with an amino (-NH₂) group at position 5, a methylsulfanyl (-SMe) group at position 3, and a 1,2,4-oxadiazole ring at position 4.
  • Oxadiazole substituent: The 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl group introduces aromaticity and electron-donating methoxy groups, which may enhance bioavailability or target binding .

Properties

IUPAC Name

2-[5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O4S/c1-31-16-10-9-15(11-17(16)32-2)21-26-22(33-28-21)19-20(24)29(27-23(19)34-3)13-18(30)25-12-14-7-5-4-6-8-14/h4-11H,12-13,24H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYHHZMBVRDYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NCC4=CC=CC=C4)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-benzylacetamide typically involves multi-step organic reactions. The process may start with the formation of the pyrazole ring, followed by the introduction of the oxadiazole moiety, and finally, the attachment of the benzylacetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-benzylacetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would produce amines.

Scientific Research Applications

2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-benzylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-benzylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs reported in the provided evidence, focusing on structural variations and their implications:

Compound Name/ID Key Structural Features Bioactivity/Synthesis Notes Reference
Target Compound Pyrazole-oxadiazole-acetamide hybrid; 3,4-dimethoxyphenyl, methylsulfanyl, benzyl groups Synthesis likely involves multi-step heterocyclic coupling (e.g., hydrazine reflux, CS₂/KOH)
N-(4-Fluorophenyl)-2-[(3-Methylsulfanyl-1,2,4-Thiadiazol-5-yl)Sulfanyl]Acetamide (ID 511276-56-5) Thiadiazole replaces oxadiazole; 4-fluorophenyl substituent Thiadiazole’s electron-deficient nature may alter binding affinity compared to oxadiazole
3-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-N-(2-Phenylethyl)Propanamide (ID 896817-57-5) Oxadiazole with 4-methoxyphenyl; propanamide chain instead of pyrazole Extended alkyl chain may affect membrane permeability
N-(5-Chloropyridin-2-yl)-2-(1-Methyltetrazol-5-yl)SulfanylAcetamide (ID 849484-61-3) Tetrazole ring replaces oxadiazole; chloropyridine substituent Tetrazole’s high polarity could influence solubility
2-(5-Phenyl-4H-[1,2,4]Triazol-3-ylsulfanyl)-1-Pyrrolidin-1-yl-Ethanone (ID 663212-10-0) Triazole replaces pyrazole; pyrrolidinyl ketone backbone Triazole’s metabolic stability may enhance pharmacokinetics

Key Observations:

Heterocycle Impact: The 1,2,4-oxadiazole in the target compound (vs. Pyrazole with methylsulfanyl and amino groups offers dual hydrogen-bonding and hydrophobic interactions, unlike triazole or thiazole analogs .

Substituent Effects :

  • The 3,4-dimethoxyphenyl group on the oxadiazole may enhance π-π stacking in hydrophobic binding pockets compared to simpler aryl groups (e.g., 4-methoxyphenyl in ID 896817-57-5) .
  • N-Benzylacetamide vs. N-(4-fluorophenyl) (ID 511276-56-5): The benzyl group’s bulkiness could influence steric interactions in enzyme active sites .

Synthesis Trends :

  • Common methods include hydrazine-mediated cyclization (for oxadiazoles) and CS₂/KOH-assisted thiolation (for methylsulfanyl groups) .
  • Modifications to the acetamide backbone (e.g., propanamide in ID 896817-57-5) require tailored coupling reagents (e.g., DMF/LiH) .

Research Findings and Implications

  • Structural Optimization : The target compound’s combination of pyrazole, oxadiazole, and benzylacetamide groups positions it as a versatile scaffold for drug discovery, particularly in kinase or protease inhibition .
  • Bioactivity Gaps : While specific pharmacological data for the target compound are absent in the evidence, analogs with similar motifs (e.g., thiadiazoles in ID 511276-56-5) show antimicrobial and anti-inflammatory activities, suggesting plausible pathways for testing .
  • Synthetic Challenges: Multi-step synthesis (e.g., oxadiazole formation via hydrazine reflux) requires precise control to avoid byproducts, as noted in ’s protocols .

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